2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: Chlorination and subsequent substitution reactions are performed to introduce the chloro and phenyl groups.
Amide Formation: The final step involves the formation of the amide bond between the pyrazole derivative and the pyridine-4-carboxylic acid chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can be employed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Hydroxyl and carbonyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antileishmanial and antimalarial properties. Medicine: Research has explored its use in the treatment of various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes in the pathogens. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the chloro and pyridine groups.
2-Chloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide: Similar but with a different methyl group position.
N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide: Lacks the chlorine atom.
Uniqueness: The presence of both the chloro and methyl groups on the pyrazole ring, along with the pyridine-4-carboxamide moiety, makes this compound unique and potentially more reactive and versatile compared to its analogs.
This comprehensive overview highlights the significance of 2-chloro-N-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
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Properties
IUPAC Name |
2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-14(10-19-21(11)13-5-3-2-4-6-13)20-16(22)12-7-8-18-15(17)9-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBMGDXEOGVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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